Regiochemical Position of the Boc-Protected Amine Determines Downstream Synthetic and Biological Outcomes
The defining structural feature of CAS 885276-52-8 is the Boc-protected amino group at the 3-position of the piperidine ring. Its direct comparator, (4-Boc-amino-piperidin-1-yl)-naphthalen-2-yl-acetic acid (CAS 885275-41-2), bears the identical Boc-protected amine at the 4-position. These are constitutional isomers—not isosteres—and after Boc deprotection, the resulting free amines project vectors differing by approximately 60° in three-dimensional space. This geometric divergence means the two isomers cannot interchangeably engage the same biological targets or participate in the same synthetic transformations. The MDL number for the 3-isomer is MFCD04115189, while the 4-isomer carries MFCD04115146, confirming their distinct structural identities in chemical registration systems .
| Evidence Dimension | Regiochemistry of Boc-amino substitution on piperidine |
|---|---|
| Target Compound Data | 3-position substitution; MDL MFCD04115189 |
| Comparator Or Baseline | 4-position substitution (CAS 885275-41-2); MDL MFCD04115146 |
| Quantified Difference | Constitutional isomerism – non-interchangeable spatial orientation of the amino group after deprotection |
| Conditions | Structural identity confirmed by InChIKey: NYKMXWYQTZZMKF-UHFFFAOYSA-N (3-isomer) vs. XJUSPBLWXFRCRT-UHFFFAOYSA-N (4-isomer) |
Why This Matters
Procurement of the correct regioisomer is mandatory because deprotection yields amines with non-superimposable vectors, directly controlling target engagement and synthetic downstream compatibility.
